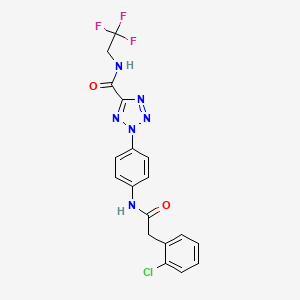
2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H14ClF3N6O2 and its molecular weight is 438.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide , hereafter referred to as Compound X , is a novel tetrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of Compound X, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H19ClN6O3
- Molecular Weight : 414.85 g/mol
- IUPAC Name : 2-[4-[[2-(2-chlorophenyl)acetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide
Compound X exhibits a multifaceted mechanism of action primarily through the following pathways:
-
Inhibition of Enzymatic Activity :
- It has been shown to inhibit various enzymes involved in cellular signaling pathways, particularly those associated with cancer cell proliferation and survival.
-
Modulation of Gene Expression :
- Compound X interacts with transcription factors that regulate genes involved in apoptosis and cell cycle progression.
-
Anti-inflammatory Effects :
- The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.
Biological Activity Overview
The biological activities of Compound X can be categorized into several key areas:
Anticancer Activity
Research indicates that Compound X exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- Breast Cancer : In vitro studies revealed an IC50 value of 27.3 µM against the T47D breast cancer cell line, indicating potent antiproliferative activity.
- Colon Cancer : It showed promising results against HCT-116 colon carcinoma cells with an IC50 value of 6.2 µM .
Antimicrobial Activity
Compound X has also been evaluated for its antimicrobial properties:
- In vitro assays demonstrated effectiveness against a range of bacterial strains, suggesting potential as an antibiotic agent.
Anti-inflammatory Activity
The compound's ability to reduce inflammation was assessed through various models:
- Dose-dependent inhibition of TNF-alpha and IL-6 production was observed in macrophage cultures treated with Compound X.
Case Studies and Research Findings
Several studies have focused on the biological activity of Compound X:
- Study on Anticancer Properties :
- Evaluation of Anti-inflammatory Effects :
-
Synergistic Effects with Other Drugs :
- Preliminary findings suggest that Compound X may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
Data Tables
Properties
IUPAC Name |
2-[4-[[2-(2-chlorophenyl)acetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N6O2/c19-14-4-2-1-3-11(14)9-15(29)24-12-5-7-13(8-6-12)28-26-16(25-27-28)17(30)23-10-18(20,21)22/h1-8H,9-10H2,(H,23,30)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJMMVOGRKGPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













